N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide
Description
This compound is an indole-2-carboxamide derivative characterized by a 5,6,7-trimethoxy-substituted indole core linked via an aminoethyl chain to a 2,3-dihydro-1,4-benzodioxin moiety. The benzodioxin moiety, a bicyclic ether system, may contribute to metabolic stability and solubility.
Properties
Molecular Formula |
C22H23N3O7 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H23N3O7/c1-28-17-9-12-8-14(25-19(12)21(30-3)20(17)29-2)22(27)23-11-18(26)24-13-4-5-15-16(10-13)32-7-6-31-15/h4-5,8-10,25H,6-7,11H2,1-3H3,(H,23,27)(H,24,26) |
InChI Key |
QMQQFAHGJAQMNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCCO4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with 5,6,7-trimethoxy-1H-indole-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Key Reaction Conditions
| Parameter | Details |
|---|---|
| Solvent | Polar aprotic solvents (e.g., acetonitrile) for reactions requiring anhydrous conditions. |
| Base | Sodium carbonate for pH control during amide bond formation. |
| Catalyst | Lithium hydride for deprotonation steps. |
| Monitoring | Thin-layer chromatography (TLC) to track reaction progress. |
Purification Methods
| Method | Description |
|---|---|
| Recrystallization | Used to isolate the final product after precipitation. |
| Chromatography | High-performance liquid chromatography (HPLC) for high purity. |
Amide Bond Formation
The indole-2-carboxamide moiety undergoes nucleophilic acyl substitution, where the amine group from the benzodioxin reacts with the carboxylic acid derivative. The reaction is facilitated by bases like sodium carbonate.
Benzodioxin Moiety Reactions
The benzodioxin ring may participate in:
-
Electrophilic substitution : Reactions targeting the oxygen-rich aromatic system.
-
Redox reactions : Potential oxidation/reduction of the oxirane ring under specific conditions.
Methoxy Group Chemistry
The trimethoxy substituents on the indole core can undergo:
-
Demethylation : Under acidic or reductive conditions.
-
Alkylation : Reactions with alkylating agents to modify substitution patterns.
Structural and Functional Implications
-
Molecular Formula : C22H21N3O7.
-
Biological Activity : Enzyme inhibition (e.g., targets related to diabetes and Alzheimer’s) is influenced by structural modifications, such as altering the benzodioxin or methoxy groups.
Spectroscopic and Analytical Data
| Technique | Key Observations |
|---|---|
| NMR | Confirms structural integrity, particularly for amide and aromatic regions. |
| Mass Spectrometry | Validates molecular weight and fragmentation patterns . |
Scientific Research Applications
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Indole-2-Carboxamide Derivatives
Key Comparative Analysis
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 5,6,7-trimethoxy groups contrast with the 5-fluoro substituents in Compounds 3 and 4 .
- Benzodioxin vs. Benzophenone Moieties: The benzodioxin group in the target compound and SID7969543 introduces a bicyclic ether system, which may improve metabolic stability over the benzophenone groups in Compounds 3 and 4 . Benzophenones are prone to oxidation, whereas benzodioxins are more rigid and resistant to enzymatic degradation.
Spectroscopic and Chromatographic Behavior
- Melting Points :
Compounds with bulkier substituents (e.g., Compound 3, m.p. 249–250°C) exhibit higher melting points than those with smaller groups (e.g., Compound 4, m.p. 233–234°C), suggesting stronger intermolecular forces . The target compound’s trimethoxy groups may similarly elevate its melting point. - Chromatographic Mobility : The Rf values of Compounds 3 and 4 (0.67 and 0.77, respectively) reflect polarity differences influenced by their substituents . The target compound’s trimethoxy groups likely reduce its Rf compared to fluorine-substituted analogues.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1H-indole-2-carboxamide, and what methodological considerations are critical for reproducibility?
- Answer : The synthesis involves coupling 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazol-4(5H)-one precursors via reflux in acetic acid under catalytic conditions. Critical steps include precise stoichiometry (1.1:1 molar ratio of aldehyde to amine), reflux duration (3–5 hours), and recrystallization from DMF/acetic acid for purity . Sodium acetate is often used as a base to stabilize intermediates . Ensure rigorous purification (e.g., washing with ethanol/diethyl ether) to remove unreacted starting materials.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Answer :
- H-NMR : Focus on aromatic protons in the δ 7.2–7.8 ppm range (indole and benzodioxin moieties) and methoxy groups (δ 3.7–4.0 ppm). Spin-spin coupling in the 2-oxoethyl group (δ 4.2–4.5 ppm) confirms amide bond formation .
- IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C in benzodioxin) validate functional groups.
- MS : High-resolution ESI-MS is essential to confirm molecular ion peaks ([M+H]⁺) and rule out side products.
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) and aqueous buffers (pH 4–8). Poor solubility in water may necessitate dimethylacetamide co-solvents.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to indole’s photolability .
Advanced Research Questions
Q. What computational strategies can optimize reaction pathways for synthesizing this compound, and how do they address yield limitations?
- Answer : Quantum chemical calculations (e.g., DFT) model transition states to identify energy barriers in amide bond formation. Reaction path search algorithms (e.g., GRRM) predict optimal conditions (e.g., solvent polarity, temperature) to minimize by-products. Machine learning (ML) models trained on reaction databases can suggest catalyst systems (e.g., acetic acid vs. HCl) to improve yields beyond traditional trial-and-error approaches .
Q. What mechanistic insights explain contradictory bioactivity data observed for this compound in kinase inhibition assays?
- Answer : Contradictions may arise from:
- Conformational flexibility : The 2-oxoethyl linker allows rotational freedom, leading to variable binding modes in kinase pockets.
- Solvent effects : DMSO (common solvent) may stabilize/destabilize hydrogen bonds between the carboxamide and ATP-binding sites.
- Methodological bias : Use molecular dynamics (MD) simulations to compare binding free energies under different assay conditions (e.g., pH, ionic strength) .
Q. How can researchers resolve discrepancies in cytotoxicity data across cell lines, and what validation protocols are recommended?
- Answer :
- Metabolic interference : Test the compound in cell lines with varying CYP450 expression (e.g., HepG2 vs. HEK293) to assess metabolic activation.
- Dose-response validation : Use orthogonal assays (e.g., MTT, ATP-luminescence) to rule out false positives from indole autofluorescence.
- Off-target profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify secondary targets that may confound results .
Methodological Notes
- Data Tables : Key parameters (e.g., reaction yields, NMR shifts) should be tabulated for cross-study comparisons. For example:
| Parameter | Optimal Range | Reference |
|---|---|---|
| Reflux duration | 3–5 hours | |
| H-NMR (methoxy) | δ 3.7–4.0 ppm | |
| Stability (pH 7.4) | >90% over 72 hours |
- Contradiction Analysis : Always cross-reference synthesis protocols (e.g., sodium acetate vs. triethylamine as a base) and validate with control experiments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
